molecular formula C52H65ClN8O8S B12362660 PROTAC SARS-CoV-2 Mpro degrader-1

PROTAC SARS-CoV-2 Mpro degrader-1

Cat. No.: B12362660
M. Wt: 997.6 g/mol
InChI Key: XHUUQGCGQBGRQV-GKZFWUSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC SARS-CoV-2 Mpro degrader-1 is a novel compound developed using proteolysis targeting chimera (PROTAC) technology. This compound targets the main protease (MPro) of the SARS-CoV-2 virus, which is essential for viral replication and pathogenesis. By inducing the degradation of MPro, this compound offers a promising approach for antiviral drug development, particularly against drug-resistant strains of SARS-CoV-2 .

Preparation Methods

The synthesis of PROTAC SARS-CoV-2 Mpro degrader-1 involves several steps:

Chemical Reactions Analysis

PROTAC SARS-CoV-2 Mpro degrader-1 undergoes several types of chemical reactions:

Scientific Research Applications

PROTAC SARS-CoV-2 Mpro degrader-1 has several scientific research applications:

Mechanism of Action

The mechanism of action of PROTAC SARS-CoV-2 Mpro degrader-1 involves several steps:

    Binding to MPro: The MPro ligand component of the PROTAC molecule binds to the active site of MPro.

    Recruitment of CRBN E3 Ligase: The CRBN E3 ligand component recruits the CRBN E3 ligase to the MPro-PROTAC complex.

    Ubiquitination and Degradation: The CRBN E3 ligase ubiquitinates MPro, marking it for degradation by the proteasome.

Comparison with Similar Compounds

PROTAC SARS-CoV-2 Mpro degrader-1 is unique compared to other similar compounds:

    MPI8 and MPI29: These are MPro inhibitors that served as the basis for the development of this compound.

    Nirmatrelvir: This is another MPro inhibitor used in COVID-19 treatment.

Properties

Molecular Formula

C52H65ClN8O8S

Molecular Weight

997.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[4-[4-[2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]ethyl]piperazin-1-yl]-1-hydroxy-4-oxobutyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H65ClN8O8S/c1-31(34-8-10-35(11-9-34)47-32(2)55-30-70-47)56-49(66)43-26-38(62)29-60(43)51(68)48(52(4,5)6)57-44(63)18-19-46(65)59-24-22-58(23-25-59)21-20-54-45(64)28-40-33(3)61(42-17-16-39(69-7)27-41(40)42)50(67)36-12-14-37(53)15-13-36/h8-17,27,30-31,38,43-44,48,57,62-63H,18-26,28-29H2,1-7H3,(H,54,64)(H,56,66)/t31-,38+,43-,44?,48+/m0/s1

InChI Key

XHUUQGCGQBGRQV-GKZFWUSVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O

Origin of Product

United States

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